Physodic acid

Catalog No.
S581520
CAS No.
84-24-2
M.F
C26H30O8
M. Wt
470.5 g/mol
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Physodic acid

CAS Number

84-24-2

Product Name

Physodic acid

IUPAC Name

3,9-dihydroxy-6-oxo-7-(2-oxoheptyl)-1-pentylbenzo[b][1,4]benzodioxepine-2-carboxylic acid

Molecular Formula

C26H30O8

Molecular Weight

470.5 g/mol

InChI

InChI=1S/C26H30O8/c1-3-5-7-9-16(27)11-15-12-17(28)13-20-22(15)26(32)34-21-14-19(29)23(25(30)31)18(24(21)33-20)10-8-6-4-2/h12-14,28-29H,3-11H2,1-2H3,(H,30,31)

InChI Key

KVTYWHGIZSCFLG-UHFFFAOYSA-N

SMILES

CCCCCC1=C(C(=CC2=C1OC3=CC(=CC(=C3C(=O)O2)CC(=O)CCCCC)O)O)C(=O)O

Synonyms

physodalic acid, physodic acid

Canonical SMILES

CCCCCC1=C(C(=CC2=C1OC3=CC(=CC(=C3C(=O)O2)CC(=O)CCCCC)O)O)C(=O)O

Description

The exact mass of the compound Physodic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 685589. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Physodic acid is a secondary metabolite predominantly found in lichens, particularly in species like Hypogymnia physodes. Its chemical structure is characterized by the formula C26H30O8C_{26}H_{30}O_{8}, which includes multiple hydroxyl groups and a characteristic aromatic ring system. This compound is notable for its diverse biological activities, including antimicrobial, antioxidant, and anticancer properties. Physodic acid has been studied extensively due to its potential therapeutic applications, particularly in oncology and neuroprotection.

Typical of phenolic compounds. It can participate in oxidation-reduction reactions, forming quinones when oxidized. Additionally, the presence of hydroxyl groups allows for esterification and etherification reactions. In biological contexts, physodic acid has been shown to inhibit enzymes such as hyaluronidase and cyclooxygenase-2, which are involved in inflammatory processes and cancer progression .

The biological activities of physodic acid are extensive:

  • Antimicrobial Activity: It exhibits significant antimicrobial properties against various bacteria and fungi. Studies have shown that physodic acid is effective against pathogens such as Staphylococcus aureus and Candida albicans, while showing no activity against certain filamentous fungi .
  • Antioxidant Properties: Physodic acid demonstrates strong antioxidant capabilities, which contribute to its protective effects against oxidative stress in cells .
  • Cytotoxic Effects: Research indicates that physodic acid can induce cytotoxicity in cancer cell lines, including glioblastoma and breast cancer cells. It has been recognized for its potential to cross the blood-brain barrier, making it a candidate for treating central nervous system malignancies .

Physodic acid can be isolated from lichen species through various extraction methods. Common techniques include:

  • Solvent Extraction: Using solvents like acetone or ethanol to extract physodic acid from lichen biomass.
  • Chromatography: Further purification can be achieved through column chromatography techniques.
  • Chemical Synthesis: While natural extraction is prevalent, synthetic pathways have been explored to produce physodic acid analogs for research purposes.

Physodic acid holds promise in several fields:

  • Pharmaceuticals: Due to its anticancer and neuroprotective properties, it is being investigated as a potential therapeutic agent for cancer treatment and neurodegenerative diseases.
  • Cosmetics: Its antioxidant properties make it suitable for use in skincare formulations aimed at reducing oxidative damage.
  • Food Industry: As a natural preservative due to its antimicrobial activity, physodic acid could be utilized in food preservation.

Studies on the interactions of physodic acid with other compounds reveal its synergistic effects:

  • When combined with other lichen compounds such as olivetoric acid and chloroatranorin, physodic acid enhances antimicrobial efficacy against a broader spectrum of microorganisms .
  • Interaction with cellular pathways indicates that physodic acid may modulate signaling pathways involved in cancer progression, particularly those related to Wnt signaling .

Several compounds share structural or functional similarities with physodic acid. Here are some notable examples:

Compound NameStructure SimilarityBiological ActivityUnique Features
Olivetoric AcidSimilar aromatic structureAntimicrobial and antioxidantContains two free hydroxy groups
ChloroatranorinSimilar backboneAntimicrobialExhibits unique activity against specific fungi
AtranorinSimilar core structureAntimicrobialLess potent than physodic acid
Physodalic AcidRelated lichen metaboliteCytotoxic effects on cancer cellsSlightly different functional groups

Physodic acid stands out due to its potent anticancer properties and ability to penetrate the blood-brain barrier, offering unique therapeutic potentials compared to these similar compounds.

XLogP3

6.3

Melting Point

205.0 °C

UNII

X901BNT6BF

Other CAS

84-24-2

Wikipedia

Physodic acid

Dates

Modify: 2024-02-18

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